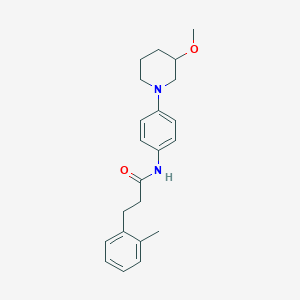

![molecular formula C20H16N4O2S2 B2446553 N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-fluorobenzyl)urea CAS No. 1251548-27-2](/img/structure/B2446553.png)

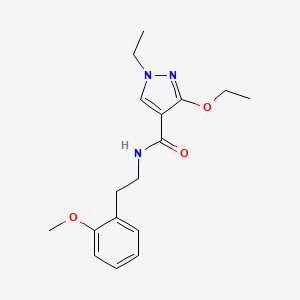

N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-fluorobenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

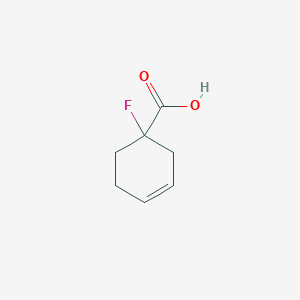

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 are any organic groups. In this case, R1 is a phenyl group with a 1,3-oxazol-2-yl and a 2,5-dimethylphenyl substituent, and R2 is a 4-fluorobenzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea functional group, the 1,3-oxazole ring, and the substituted phenyl and benzyl groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as aromaticity, potential for hydrogen bonding, and reactivity at the nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the urea group might undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. The oxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar urea group and the aromatic rings might suggest that the compound has some degree of solubility in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications

Radiopharmaceutical Synthesis

- (Mäding et al., 2006) discussed the synthesis of a potent nonpeptide CCR1 antagonist, highlighting its potential in radiopharmaceutical applications.

Molecular Interactions and Synthesis

- (Ahmed et al., 2020) explored the synthesis and characterization of triazole derivatives, demonstrating significant π-hole tetrel bonding interactions which are crucial for understanding molecular interactions.

Pharmacological Studies

- (Piccoli et al., 2012) investigated the role of Orexin-1 receptor mechanisms on compulsive food consumption, providing insights into the pharmacological potential of related compounds.

Antimicrobial Activity

- (Patel & Shaikh, 2011) reported on the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities, indicating the biomedical applications of such compounds.

Chemical Transformations

- (Potkin, Petkevich, & Zalesskaya, 2009) described the synthesis of functionally substituted isoxazoles, showcasing the versatility of these compounds in chemical transformations.

Soluble Epoxide Hydrolase Inhibitors

- (Danilov et al., 2020) synthesized N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas, which are promising as human soluble epoxide hydrolase inhibitors.

Antagonist Activity

- (Zhang et al., 2008) identified structural features critical for Neuropeptide S antagonist activity in a series of synthesized compounds.

DNA-Topoisomerase Inhibitory Activity

- (Esteves-Souza et al., 2006) synthesized urea and thiourea derivatives, evaluating their cytotoxic and DNA-topoisomerase inhibitory activities.

PET Biomarkers

- (Ilovich et al., 2008) discussed the synthesis of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers.

Fluorescence Enhancement

- (Yang, Chiou, & Liau, 2002) reported on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrating the "amino conjugation effect."These studies demonstrate the multifaceted applications of N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-fluorobenzyl)urea and related compounds in various scientific fields, from pharmacology to material science.

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. If it’s found to have useful properties, such as medicinal activity, then future work might involve optimizing its structure for better activity, lower toxicity, or improved pharmacokinetic properties .

properties

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S2/c1-27-15-8-6-13(7-9-15)19-21-20(26-23-19)18-17(25)10-11-24(22-18)14-4-3-5-16(12-14)28-2/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCLNBFKOAQTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(methylthio)phenyl)-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2446481.png)

![1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea](/img/structure/B2446484.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446488.png)